molecular formula C12H27ClN2 B12733009 N,N,N-Trimethyl-6-(2-propenylamino)-1-hexanaminium, chloride CAS No. 182815-42-5

N,N,N-Trimethyl-6-(2-propenylamino)-1-hexanaminium, chloride

Katalognummer: B12733009
CAS-Nummer: 182815-42-5
Molekulargewicht: 234.81 g/mol
InChI-Schlüssel: RISCULYDRMPQKP-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,N,N-Trimethyl-6-(2-propenylamino)-1-hexanaminium, chloride is a quaternary ammonium compound. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. It is often used as an intermediate in the synthesis of other chemical compounds and has properties that make it useful in various scientific research applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N,N,N-Trimethyl-6-(2-propenylamino)-1-hexanaminium, chloride typically involves the reaction of 6-(2-propenylamino)-1-hexanol with trimethylamine in the presence of a suitable solvent. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The resulting compound is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In industrial settings, the production of this compound is often carried out in large-scale reactors. The process involves the continuous addition of reactants and the removal of by-products to maintain the efficiency of the reaction. The final product is then subjected to rigorous quality control measures to ensure its purity and consistency.

Analyse Chemischer Reaktionen

Types of Reactions

N,N,N-Trimethyl-6-(2-propenylamino)-1-hexanaminium, chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines and other reduced products.

    Substitution: The compound can undergo substitution reactions where the chloride ion is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like hydroxide ions, cyanide ions, and various amines are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides and other oxygen-containing compounds.

    Reduction: Formation of amines and other reduced products.

    Substitution: Formation of substituted ammonium compounds.

Wissenschaftliche Forschungsanwendungen

N,N,N-Trimethyl-6-(2-propenylamino)-1-hexanaminium, chloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various chemical compounds.

    Biology: Employed in the study of cellular processes and as a reagent in biochemical assays.

    Medicine: Investigated for its potential therapeutic effects and used in drug formulation.

    Industry: Utilized in the production of polymers, surfactants, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of N,N,N-Trimethyl-6-(2-propenylamino)-1-hexanaminium, chloride involves its interaction with specific molecular targets. The compound can bind to cellular receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, resulting in various physiological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N,N,N-Trimethyl-6-(2-propenylamino)-1-hexanaminium, bromide
  • N,N,N-Trimethyl-6-(2-propenylamino)-1-hexanaminium, iodide
  • N,N,N-Trimethyl-6-(2-propenylamino)-1-hexanaminium, sulfate

Uniqueness

N,N,N-Trimethyl-6-(2-propenylamino)-1-hexanaminium, chloride is unique due to its specific chemical structure, which imparts distinct properties such as solubility, reactivity, and biological activity. Its chloride ion also influences its behavior in various chemical reactions and applications.

Eigenschaften

CAS-Nummer

182815-42-5

Molekularformel

C12H27ClN2

Molekulargewicht

234.81 g/mol

IUPAC-Name

trimethyl-[6-(prop-2-enylamino)hexyl]azanium;chloride

InChI

InChI=1S/C12H27N2.ClH/c1-5-10-13-11-8-6-7-9-12-14(2,3)4;/h5,13H,1,6-12H2,2-4H3;1H/q+1;/p-1

InChI-Schlüssel

RISCULYDRMPQKP-UHFFFAOYSA-M

Kanonische SMILES

C[N+](C)(C)CCCCCCNCC=C.[Cl-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.